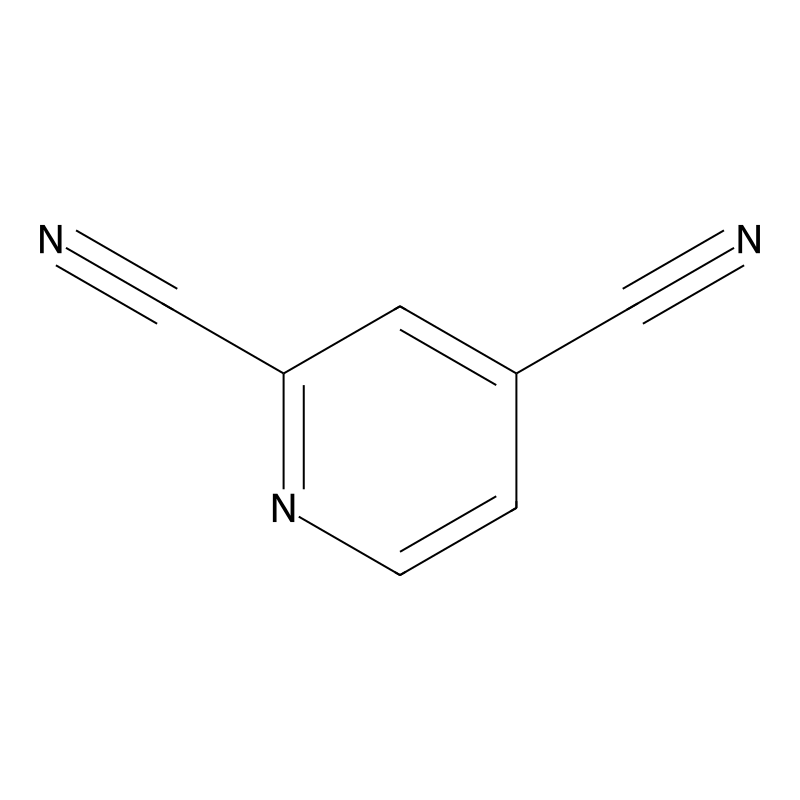Pyridine-2,4-dicarbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Material Science
- Building Block for Complex Molecules: Pyridine-2,4-dicarbonitrile serves as a versatile building block for the synthesis of diverse organic molecules due to its reactive nitrile groups and aromatic ring. Researchers utilize it in the preparation of pharmaceuticals, agrochemicals, and functional materials [].
- Ligand Design: The molecule's ability to chelate (form a complex with) metal ions makes it a valuable ligand (molecule that binds to a central metal atom) in coordination chemistry. This property allows researchers to design and study new catalysts and materials with specific functionalities [].
Analytical Chemistry and Spectroscopy
- Chromatographic Analysis: Pyridine-2,4-dicarbonitrile exhibits good solubility in various organic solvents, making it a suitable internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC) []. Internal standards are reference compounds used to calibrate and quantify other components in a sample.
Pyridine-2,4-dicarbonitrile is a heterocyclic compound with the molecular formula . It features a pyridine ring substituted with two cyano groups at the 2 and 4 positions. This compound is part of the broader family of pyridine derivatives, which are known for their diverse chemical properties and biological activities. The presence of cyano groups enhances its reactivity, making it a valuable intermediate in organic synthesis.
- Nucleophilic Substitution: The cyano groups can undergo nucleophilic attack, leading to the formation of aminopyridines when reacted with primary or secondary amines .
- Condensation Reactions: It can be involved in multicomponent reactions, producing various substituted pyridines through condensation with aldehydes and amines .
- Photo
Pyridine-2,4-dicarbonitrile exhibits notable biological activities. Studies have indicated its potential as:
- Antimicrobial Agent: It has shown effectiveness against various bacterial strains.
- Anticonvulsant Properties: Certain derivatives have been evaluated for their anticonvulsant activity, indicating potential therapeutic applications in neurological disorders .
- Prion Disease Therapeutics: Research has explored its derivatives as potential treatments for prion diseases, highlighting its relevance in medicinal chemistry .
Several methods exist for synthesizing pyridine-2,4-dicarbonitrile:
- Multicomponent Reactions: A one-pot reaction involving malononitrile and appropriate aldehydes or amines can yield pyridine derivatives efficiently .
- Photochemical Synthesis: Utilizing light to induce reactions with amines can produce aminocyano derivatives directly from pyridine-2,4-dicarbonitrile .
- Traditional Synthetic Routes: Classical methods involve the condensation of suitable precursors under acidic or basic conditions to form the desired pyridine structure.
Pyridine-2,4-dicarbonitrile finds applications across various fields:
- Pharmaceuticals: Its derivatives are explored for their potential as drugs targeting bacterial infections and neurological disorders.
- Agriculture: Compounds derived from pyridine-2,4-dicarbonitrile are investigated for use as agrochemicals.
- Corrosion Inhibitors: Some derivatives exhibit corrosion inhibition properties, making them useful in protecting metals from degradation .
Interaction studies have focused on how pyridine-2,4-dicarbonitrile interacts with biological targets:
- Binding Affinity: Investigations into its binding with enzymes or receptors provide insights into its mechanism of action.
- Synergistic Effects: Studies assess how combinations with other compounds enhance or alter biological activity.
Similar Compounds
Several compounds share structural similarities with pyridine-2,4-dicarbonitrile. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyridine-3,5-dicarbonitrile | C7H3N3 | Different substitution pattern; potential antimicrobial properties. |
| Pyridine-2,6-dicarbonitrile | C7H3N3 | Exhibits different reactivity due to cyano positioning; used in agrochemicals. |
| 2-Amino-pyridine | C5H6N2 | Contains amino group; explored for neuroprotective effects. |
Pyridine-2,4-dicarbonitrile is unique due to its specific substitution pattern that affects its reactivity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








